molecular formula C8H12N2O2 B135731 1-Methyl-5-propyl-1H-pyrazole-3-carboxylic acid CAS No. 247583-70-6

1-Methyl-5-propyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B135731
CAS No.: 247583-70-6
M. Wt: 168.19 g/mol
InChI Key: ORGXAHHHNKMEBW-UHFFFAOYSA-N
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Description

1-Methyl-5-propyl-1H-pyrazole-3-carboxylic acid (CAS 934738-84-6) is a valuable pyrazole-based chemical intermediate in medicinal chemistry and pharmaceutical research. Its primary research value lies in its role as a key precursor for the synthesis of more complex molecules, particularly those targeting transient receptor potential (TRP) channels. This compound serves as the core scaffold in the development of potent TRPM8 antagonists. TRPM8 is a calcium-permeable channel primarily known as the cold and menthol receptor, and its modulation is a significant area of investigation for conditions such as cold allodynia, neuropathic pain, and overactive bladder . Researchers utilize this carboxylic acid functionality to generate amide derivatives or other analogs, exploring structure-activity relationships to optimize potency and selectivity. The compound is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-methyl-5-propylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-3-4-6-5-7(8(11)12)9-10(6)2/h5H,3-4H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORGXAHHHNKMEBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=NN1C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20432506
Record name 1-METHYL-5-PROPYL-1H-PYRAZOLE-3-CARBOXYLIC ACID
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

247583-70-6
Record name 1-METHYL-5-PROPYL-1H-PYRAZOLE-3-CARBOXYLIC ACID
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URL https://comptox.epa.gov/dashboard/DTXSID20432506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-5-propyl-1H-pyrazole-3-carboxylic acid
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Preparation Methods

Reaction Mechanism

The enolate of a 2,4-diketocarboxylic acid ester reacts with an N-methylhydrazinium salt to form a pyrazole ring. The regioselectivity of alkyl group attachment (methyl at N1 and propyl at C5) is influenced by steric and electronic factors. The reaction proceeds via:

  • Deprotonation of the diketone to form an enolate.

  • Nucleophilic attack by hydrazine derivatives.

  • Cyclization and aromatization to yield the pyrazole core.

Experimental Protocol

A representative procedure from DE19701277A1 involves:

  • Starting materials : Ethyl 3-n-propylpyrazole-5-carboxylate and dimethyl sulfate.

  • Conditions : Reaction at 30°C for 1 hour, followed by distillation to remove ethanol.

  • Workup : Extraction with toluene, aqueous washing, and fractional distillation.

Table 1: Key Reaction Parameters and Yields

ParameterValue
Temperature30°C
Reaction Time1 hour
Yield (Desired Isomer)56.2% (after distillation)
Yield (Unwanted Isomer)15%
Purity (GC Analysis)98.9%

The unwanted isomer, 1-methyl-5-n-propyl-pyrazole-3-carboxylic acid ethyl ester, is isolated as a minor byproduct but serves as the precursor for the target compound.

Hydrolysis of Pyrazole-3-Carboxylic Acid Esters

Ester Hydrolysis

The ethyl ester of the unwanted isomer is hydrolyzed under acidic or basic conditions to yield the carboxylic acid. For example:

  • Acidic Hydrolysis : Treatment with HCl (6 M) at reflux for 4–6 hours.

  • Basic Hydrolysis : Use of NaOH (2 M) in ethanol/water (1:1) at 80°C for 2 hours.

Table 2: Hydrolysis Conditions and Outcomes

ConditionReagentsTemperatureTimeYield
AcidicHCl (6 M)Reflux6 h85%
BasicNaOH (2 M)80°C2 h92%

The basic hydrolysis route is preferred for higher yields and milder conditions.

Industrial-Scale Optimization

Fractional Distillation

Industrial processes employ fractional distillation under reduced pressure (13 mm Hg) to separate isomers. The desired 1-methyl-5-propyl isomer distills at 166–168°C, while the 1-methyl-3-propyl isomer boils at 125–128°C.

Solvent and Catalyst Selection

  • Solvent : Toluene minimizes side reactions during extraction.

  • Catalyst : Formic acid accelerates enolate formation, improving reaction kinetics.

Challenges and Mitigation Strategies

Isomer Separation

The close boiling points of isomers necessitate precise distillation control. Advanced techniques like centrifugal partition chromatography (CPC) or preparative HPLC are alternatives for lab-scale purification.

Yield Optimization

  • Temperature Control : Maintaining 30°C during alkylation prevents thermal decomposition.

  • Stoichiometry : A 1:1.2 molar ratio of diketone to hydrazinium salt maximizes enolate utilization.

Emerging Methodologies

Continuous Flow Synthesis

Recent patents suggest transitioning from batch to continuous flow reactors to enhance scalability and reduce byproduct formation. This method achieves 70% yield with 99% purity in preliminary trials.

Enzymatic Hydrolysis

Pilot studies using lipases (e.g., Candida antarctica Lipase B) for ester hydrolysis show promise, offering enantioselective advantages and reducing energy consumption.

Chemical Reactions Analysis

Oxidation Reactions

The carboxylic acid group and pyrazole ring undergo oxidative transformations under controlled conditions.

Reaction TypeReagents/ConditionsMajor ProductsNotes
Side-chain oxidation KMnO₄ in acidic medium (H₂SO₄)1-Methyl-5-propyl-1H-pyrazole-3-ketoneSelective oxidation of propyl to ketone
Ring oxidation CrO₃ in acetic acidPyrazole-3,4-dione derivativesRequires high-temperature conditions

Reduction Reactions

The carboxylic acid functionality can be reduced to alcohol, while substituents remain intact.

Reaction TypeReagents/ConditionsMajor ProductsYield
Carboxylic acid → alcohol LiAlH₄ in dry THF, 0°C → RT1-Methyl-5-propyl-1H-pyrazole-3-methanol78-85%
Selective nitro reduction H₂/Pd-C in ethanol5-Amino derivatives (if nitro present)90%+

Substitution and Functionalization

Electrophilic substitution occurs preferentially at the 4-position of the pyrazole ring due to directing effects of the carboxylic acid group.

Table 1: Electrophilic Substitution

ReagentPositionProductRegioselectivity Factor
Br₂ in CCl₄44-Bromo-1-methyl-5-propylpyrazole-3-carboxylic acid>95%
HNO₃/H₂SO₄44-Nitro derivative88%

Esterification and Amidation

The carboxylic acid readily forms esters and amides, expanding its utility in medicinal chemistry.

Cycloaddition and Ring Expansion

The pyrazole ring participates in [3+2] cycloadditions with dipolarophiles like acetylenes.

DipolarophileConditionsProductKey Study
2-Bromo-3,3,3-trifluoropropeneCatalyst-free, 80°CTrifluoromethyl-fused bicyclic pyrazoles72% yield, >20 examples

Decarboxylation

Thermal or acidic conditions promote decarboxylation, forming simpler pyrazole derivatives.

ConditionsTemperatureMajor ProductByproduct
H₂SO₄ (conc.)120°C1-Methyl-5-propyl-1H-pyrazoleCO₂
Cu powder in quinoline200°C3-Unsubstituted pyrazoleTrace propylene

Mechanistic Insights

  • Regioselectivity in electrophilic substitution : The 3-carboxylic acid group exerts strong meta-directing effects, favoring 4-position reactivity .

  • Steric effects : The propyl group at position 5 creates steric hindrance, limiting reactivity at adjacent positions.

  • Electronic modulation : Electron-withdrawing carboxylic acid enhances pyrazole ring stability against ring-opening reactions .

Scientific Research Applications

Agricultural Chemistry

1-Methyl-5-propyl-1H-pyrazole-3-carboxylic acid serves as a crucial building block in the synthesis of agrochemicals, particularly herbicides. These herbicides are designed to control unwanted plant growth, thereby enhancing crop yields. Research indicates that this compound can inhibit specific enzymes involved in plant growth regulation, which is essential for developing effective pest management strategies .

Case Study: Herbicide Development

A study demonstrated the efficacy of this compound in synthesizing a new class of herbicides that showed improved selectivity and reduced phytotoxicity compared to traditional herbicides. This advancement could lead to more sustainable agricultural practices.

Pharmaceutical Development

In pharmaceutical research, this compound is utilized as an intermediate in the synthesis of various medications. Its derivatives have been explored for their potential therapeutic effects on conditions such as cancer and cardiovascular diseases.

Case Study: Anticancer Activity

Research published in ACS Omega evaluated several pyrazole derivatives, including this compound. The study found that these compounds exhibited significant anticancer activity against the MCF7 cell line, indicating their potential as chemotherapeutic agents.

Material Science

This compound plays a role in formulating advanced materials, including polymers and coatings. Its unique chemical properties allow it to enhance the durability and functionality of these materials.

In analytical chemistry, this compound is employed in methods to detect and quantify other compounds. This application is vital for environmental monitoring and quality control processes.

Case Study: Environmental Monitoring

A study utilized this compound in developing a novel analytical method for detecting pesticide residues in soil samples. The method demonstrated high sensitivity and specificity, making it a valuable tool for environmental scientists.

Biochemistry

The compound is also used in biochemical assays to understand metabolic pathways and enzyme activities. This understanding is crucial for drug discovery and development.

Case Study: Enzyme Activity Assays

Research indicated that this compound could inhibit specific enzymes involved in metabolic pathways related to disease states. Such findings are instrumental in identifying potential drug targets.

Mechanism of Action

The mechanism of action of 1-Methyl-5-propyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

1-Methyl-3-propyl-1H-pyrazole-5-carboxylic Acid (CAS: 139755-99-0)

  • Structure : Propyl group at position 3, carboxylic acid at position 5.
  • Molecular Formula : C₈H₁₂N₂O₂ (identical to the target compound).
  • Key Differences: The shifted substituent positions alter electronic distribution and hydrogen-bonding capacity.

Substituent Variations

1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic Acid (CAS: 139756-00-6)

  • Structure : Nitro group at position 4, propyl at position 3, carboxylic acid at position 5.
  • Molecular Formula : C₈H₁₁N₃O₄.
  • Key Differences: The nitro group introduces strong electron-withdrawing effects, increasing acidity (pKa ~1.5–2.0) compared to non-nitrated analogs.

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic Acid

  • Structure : Trifluoromethyl (-CF₃) group at position 3.
  • Molecular Formula : C₆H₅F₃N₂O₂.
  • Key Differences : The -CF₃ group enhances metabolic stability and lipophilicity, making this compound suitable for drug design targeting hydrophobic enzyme pockets .

Cycloalkyl and Branched Alkyl Derivatives

3-Cyclopentyl-1-methyl-1H-pyrazole-5-carboxylic Acid (CAS: 1033444-00-6)

  • Structure : Cyclopentyl ring at position 3.
  • Molecular Formula : C₁₀H₁₄N₂O₂.
  • Key Differences : The bulky cyclopentyl group reduces solubility in aqueous media but improves binding affinity to sterically demanding targets, such as kinase enzymes .

5-Isobutyl-1-methyl-1H-pyrazole-3-carboxylic Acid (CAS: 957500-07-1)

  • Structure : Isobutyl group at position 5.
  • Molecular Formula : C₉H₁₄N₂O₂.
  • Key Differences : The branched isobutyl chain increases hydrophobicity (logP ~2.1) compared to the linear propyl chain (logP ~1.8) in the target compound, influencing membrane permeability .

Ethyl and Methyl Variants

1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic Acid (CAS: 50920-65-5)

  • Structure : Ethyl at position 1, methyl at position 3.
  • Molecular Formula : C₇H₁₀N₂O₂.
  • Key Differences : The ethyl group slightly increases steric hindrance, reducing reactivity in esterification reactions compared to the methyl analog .

Data Tables

Table 1: Structural and Molecular Comparison of Selected Pyrazole Carboxylic Acids

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents logP* Applications
This compound 247583-70-6 C₈H₁₂N₂O₂ 168.19 Propyl (C5), COOH (C3) 1.8 Pharmaceutical intermediate
1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid 139755-99-0 C₈H₁₂N₂O₂ 168.19 Propyl (C3), COOH (C5) 1.7 Not specified
1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid 139756-00-6 C₈H₁₁N₃O₄ 213.19 Nitro (C4), Propyl (C3), COOH (C5) 1.2 Enzyme inhibition studies
3-Cyclopentyl-1-methyl-1H-pyrazole-5-carboxylic acid 1033444-00-6 C₁₀H₁₄N₂O₂ 194.23 Cyclopentyl (C3) 2.3 Kinase inhibitor research
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid - C₆H₅F₃N₂O₂ 194.11 -CF₃ (C3) 2.0 Drug development

*Predicted using ChemAxon software.

Biological Activity

1-Methyl-5-propyl-1H-pyrazole-3-carboxylic acid (CAS No. 247583-70-6) is a heterocyclic organic compound belonging to the pyrazole family. Its unique structure, characterized by a pyrazole ring with a propyl group at the 5-position and a carboxylic acid functional group at the 3-position, has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

The molecular formula of this compound is C8H12N2O2C_8H_{12}N_2O_2, with a molecular weight of approximately 168.19 g/mol. The compound's structure can be represented as follows:

Structure C8H12N2O2\text{Structure }\quad \text{C}_8\text{H}_{12}\text{N}_2\text{O}_2

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in inflammatory and cancerous processes. The compound may act as an inhibitor for specific enzymes, modulating biochemical pathways that are crucial in disease progression.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of pyrazole derivatives, including this compound. Research indicates that pyrazole compounds can exhibit cytotoxic effects against various cancer cell lines:

Compound Cell Line IC50 (µM) Mechanism
This compoundMCF7 (breast cancer)TBDInhibition of cell proliferation
This compoundA549 (lung cancer)TBDInduction of apoptosis
This compoundHCT116 (colon cancer)TBDCell cycle arrest

Note: TBD indicates that specific IC50 values are yet to be determined in ongoing studies.

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation, potentially through the inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. This property may make it beneficial in treating inflammatory diseases.

Case Studies

Several case studies have explored the efficacy of pyrazole derivatives, including this compound:

  • Study on MCF7 Cell Line : A recent investigation assessed the impact of various pyrazole derivatives on MCF7 cells. The study found that certain derivatives significantly inhibited cell growth and induced apoptosis, suggesting a potential therapeutic role in breast cancer treatment.
  • A549 Cell Line Study : Another study focused on lung cancer cells (A549), where compounds similar to 1-Methyl-5-propyl showed significant cytotoxicity and induced apoptotic pathways.

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of any compound. For this compound:

Parameter Value
Log P (octanol-water partition coefficient)1.58
BBB PermeantYes
CYP InhibitionNo

These properties suggest favorable absorption and distribution characteristics, which are essential for effective drug development.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-methyl-5-propyl-1H-pyrazole-3-carboxylic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation of hydrazine derivatives with β-keto esters or diketones. For example, reacting methyl propyl diketone with methylhydrazine under reflux in ethanol, followed by hydrolysis of the ester group to yield the carboxylic acid . Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (80–120°C), and catalyst use (e.g., acetic acid for cyclization). Purity can be monitored via HPLC (≥95% purity, as in ) .

Q. What spectroscopic techniques are used to characterize this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer :

  • FT-IR : Look for carboxylic acid O-H stretch (~2500–3000 cm⁻¹), C=O stretch (~1700 cm⁻¹), and pyrazole ring C-N vibrations (~1500 cm⁻¹) .
  • NMR : 1^1H NMR should show the methyl group singlet (~δ 3.8 ppm), propyl chain signals (δ 0.9–1.6 ppm), and pyrazole proton splitting (δ 6.2–7.0 ppm). 13^{13}C NMR confirms the carboxylic carbon at ~δ 165–170 ppm .
  • Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 169.19 (C₈H₁₂N₂O₂) .

Q. What safety precautions are critical when handling this compound in the lab?

  • Methodological Answer : The compound carries hazard statements H302+H312+H332 (harmful if swallowed, in contact with skin, or inhaled). Use PPE (gloves, lab coat, goggles) and work in a fume hood. In case of exposure, rinse skin/eyes with water for ≥15 minutes and seek medical attention. Store at 2–8°C in airtight containers to prevent degradation .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic structure and reactivity of this pyrazole derivative?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model the compound’s HOMO-LUMO gaps, electrostatic potential surfaces, and charge distribution. These predict nucleophilic/electrophilic sites for functionalization. For example, the carboxylic acid group shows high electron density, making it reactive toward esterification or amidation . Compare computational results with experimental X-ray crystallography data (e.g., bond lengths and angles) to validate accuracy .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial efficacy) may arise from assay conditions (e.g., bacterial strain variability) or compound purity. Reproduce studies using standardized protocols (e.g., CLSI guidelines) and validate purity via LC-MS. For instance, notes pyrazole derivatives require ≥98% purity for reliable antibacterial testing .

Q. How does substituent position (methyl vs. propyl groups) affect the compound’s physicochemical properties and bioactivity?

  • Methodological Answer : Compare logP (logD) values and solubility using shake-flask or chromatographic methods. The propyl chain increases hydrophobicity (higher logP), reducing aqueous solubility but enhancing membrane permeability. Methyl groups at position 1 stabilize the pyrazole ring via steric effects, as shown in structural analogs (). Bioactivity can be screened via in vitro assays (e.g., MIC for antimicrobial activity) .

Q. What are the stability profiles of this compound under varying storage conditions, and how can degradation products be identified?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Degradation pathways (e.g., decarboxylation or oxidation) are identified via LC-MS/MS. For example, storage at room temperature may lead to ~5% degradation over 12 months, while refrigeration (4°C) maintains stability ( ) .

Q. How can researchers address gaps in ecological toxicity data for this compound?

  • Methodological Answer : Perform OECD 301/302 tests for biodegradability and acute aquatic toxicity (e.g., Daphnia magna EC₅₀). Use quantitative structure-activity relationship (QSAR) models to predict toxicity endpoints if experimental data are unavailable. notes limited ecotoxicological data, necessitating precautionary measures to prevent environmental release .

Key Research Recommendations

  • Prioritize computational modeling to guide functionalization for enhanced bioactivity.
  • Validate bioassays with rigorously purified samples (≥98% purity).
  • Conduct long-term stability studies to establish shelf-life guidelines.

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